molecular formula C12H24N2O2 B13541446 Tert-butyl 3-(1-aminobutyl)azetidine-1-carboxylate

Tert-butyl 3-(1-aminobutyl)azetidine-1-carboxylate

Cat. No.: B13541446
M. Wt: 228.33 g/mol
InChI Key: VFURNWGUWRMJAC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-aminobutyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C12H23N2O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-aminobutyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and appropriate amines. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-(1-aminobutyl)azetidine-1-carboxylate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(1-aminobutyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the design of enzyme inhibitors or as a probe to study biochemical pathways .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-aminobutyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Tert-butyl 3-aminoazetidine-1-carboxylate
  • Tert-butyl 3-(methylamino)azetidine-1-carboxylate
  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate

Comparison: Tert-butyl 3-(1-aminobutyl)azetidine-1-carboxylate is unique due to its specific substitution pattern on the azetidine ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the 1-aminobutyl group can influence the compound’s reactivity and interaction with biological targets .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 3-(1-aminobutyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-5-6-10(13)9-7-14(8-9)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3

InChI Key

VFURNWGUWRMJAC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1CN(C1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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